3-n-HexylthiophenylZinc bromide
Description
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C12H17BrSZn |
|---|---|
Molecular Weight |
338.6 g/mol |
IUPAC Name |
bromozinc(1+);hexylsulfanylbenzene |
InChI |
InChI=1S/C12H17S.BrH.Zn/c1-2-3-4-8-11-13-12-9-6-5-7-10-12;;/h5-6,9-10H,2-4,8,11H2,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
YBJGUHSEEKTXTH-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCSC1=CC=C[C-]=C1.[Zn+]Br |
Origin of Product |
United States |
Synthetic Methodologies for 3 N Hexylthiophenylzinc Bromide
Direct Zinc Insertion Protocols
The most prominent method for the synthesis of 3-n-HexylthiophenylZinc bromide is through the direct insertion of zinc metal into the carbon-bromine bond of a 3-bromo-n-hexylthiophene precursor. This approach is favored for its atom economy and straightforward nature.
Grignard Analogue Formation: Reaction of Halogenated Thiophenes with Activated Zinc
The formation of this compound via direct zinc insertion is analogous to the formation of Grignard reagents. It involves the oxidative addition of zinc to an aryl halide. However, the reactivity of zinc often requires enhancement through activation procedures.
The successful synthesis of arylzinc halides heavily relies on the activation of zinc metal. Commercially available zinc dust is often coated with a passivating layer of zinc oxide, which impedes the reaction. Several methods are employed to overcome this issue:
Chemical Activation: Treatment of zinc dust with activating agents is a common strategy. For instance, the use of 1,2-dibromoethane (B42909) and chlorotrimethylsilane (B32843) (TMSCl) can effectively clean the zinc surface and enhance its reactivity.
Rieke® Zinc: A highly reactive form of zinc, known as Rieke® Zinc, can be prepared by the reduction of a zinc salt, such as zinc chloride, with a potent reducing agent like lithium naphthalenide. This form of zinc exhibits significantly higher reactivity towards organic halides. sigmaaldrich.com
Lithium Chloride Assistance: The presence of lithium chloride (LiCl) has been shown to dramatically accelerate the insertion of zinc into carbon-halogen bonds. organic-chemistry.orgbeilstein-journals.org LiCl is believed to solubilize the forming organozinc species, thereby preventing it from passivating the zinc surface and allowing the reaction to proceed to completion. organic-chemistry.org
The optimization of reaction conditions also extends to temperature and reaction time. While some activated zinc reactions can proceed at room temperature, others may require gentle heating to initiate or drive the reaction to completion.
Below is a table summarizing common zinc activation methods and their typical reaction conditions.
| Activation Method | Reagents/Conditions | Precursor | Product | Reference |
| Chemical Activation | Zn dust, 1,2-dibromoethane, TMSCl, THF | Aryl/Heteroaryl Bromide | Aryl/Heteroaryl-ZnBr | nih.gov |
| Rieke® Zinc | ZnCl₂, Lithium, Naphthalene, THF | Aryl/Heteroaryl Bromide | Aryl/Heteroaryl-ZnBr | sigmaaldrich.com |
| LiCl-mediated | Zn dust, LiCl, THF | Aryl/Heteroaryl Bromide | Aryl/Heteroaryl-ZnBr | organic-chemistry.orgbeilstein-journals.org |
This table is a generalized representation based on the synthesis of various organozinc reagents.
The choice of solvent is critical in the synthesis of organozinc reagents. Aprotic ethereal solvents are predominantly used due to their ability to solvate the forming organozinc species and their general inertness under the reaction conditions.
Tetrahydrofuran (B95107) (THF): THF is the most commonly employed solvent for the preparation of organozinc halides. organic-chemistry.orgbeilstein-journals.orgnih.gov Its good solvating power for both the organic halide and the resulting organozinc reagent is a key advantage.
Other Ethereal Solvents: Diethyl ether and 2-methyltetrahydrofuran (B130290) (2-MeTHF) can also be used. 2-MeTHF is sometimes favored for its higher boiling point and as a more environmentally friendly alternative to THF.
The efficiency of the reaction is directly linked to the ability of the solvent to stabilize the organozinc reagent as it forms, preventing side reactions and decomposition.
The synthesis of this compound necessitates a regiochemically pure precursor, specifically 3-bromo-?-hexylthiophene. The starting material dictates the final position of the zinc-bromide moiety on the thiophene (B33073) ring. The synthesis of this precursor is a critical first step. The regioselectivity of the bromination of n-hexylthiophene would need to be carefully controlled to ensure the bromine atom is introduced at the 3-position. Direct bromination of 2-substituted thiophenes typically occurs at the 5-position. Therefore, a multi-step synthesis of the 3-bromo-n-hexylthiophene precursor would likely be required to ensure the correct regiochemistry.
Comparative Analysis with Alternative Direct Zincation Methods
While the direct insertion of activated zinc into a carbon-bromine bond is a primary method, other direct zincation approaches exist, though they are less common for generating arylzinc halides from aryl bromides. These methods often involve a deprotonation step (metalation) rather than an oxidative addition. For instance, highly basic zinc amide bases can deprotonate acidic protons on aromatic rings. However, for a substrate like 3-bromo-n-hexylthiophene, the C-Br bond is the more reactive site for zinc insertion.
Transmetalation Strategies
Transmetalation offers an alternative route to this compound. This method involves the reaction of a more electropositive organometallic reagent with a zinc salt.
A common approach would be to first prepare an organolithium or Grignard reagent from the corresponding 3-bromo-n-hexylthiophene. This highly reactive organometallic intermediate is then reacted with a zinc halide, typically zinc bromide (ZnBr₂) or zinc chloride (ZnCl₂), to yield the desired this compound.
Example of a Transmetalation Route:
Formation of an Organolithium Reagent: 3-bromo-n-hexylthiophene + n-Butyllithium → 3-lithio-n-hexylthiophene + n-Butylbromide
Transmetalation with Zinc Halide: 3-lithio-n-hexylthiophene + ZnBr₂ → this compound + LiBr
While effective, this two-step process is less atom-economical than direct zinc insertion. However, it can be advantageous when the direct insertion method proves to be sluggish or results in low yields. The choice between direct insertion and transmetalation often depends on the specific substrate, the availability of reagents, and the desired purity of the final product.
In Situ Organozinc Formation via Halogen-Metal Exchange
A prevalent and efficient method for the preparation of this compound is through the in situ formation of the organozinc species via a halogen-metal exchange reaction. beilstein-journals.orgwikipedia.orgtcnj.edu This approach avoids the isolation of the often unstable organometallic reagent, generating it directly in the reaction mixture for immediate use.
Deprotonation and Subsequent Metal Exchange Reactions
The synthesis can be initiated by the deprotonation of a suitable precursor followed by a metal exchange. However, a more direct and common route involves the direct reaction of an organolithium or Grignard reagent with an aryl halide. wikipedia.orgprinceton.edu The rate of this exchange is typically rapid, following the general trend of I > Br > Cl for the halogen. wikipedia.org For the synthesis of this compound, this would involve the reaction of 1-bromo-3-(hexylthio)benzene with an organolithium reagent like n-butyllithium, followed by transmetalation with a zinc salt, such as zinc bromide. The initial lithium-halogen exchange is kinetically controlled and is influenced by the stability of the resulting carbanion intermediate. wikipedia.org
A combination of isopropylmagnesium chloride (i-PrMgCl) and n-butyllithium (n-BuLi) can also be employed to facilitate the bromine-metal exchange on bromoheterocycles, a technique that could be adapted for thiophene derivatives. nih.govmdpi.com This dual-reagent system can circumvent issues of intermolecular quenching that can occur when using an alkyllithium reagent alone. nih.govmdpi.com
Utilization of Magnesium Reagents as Intermediates
The use of magnesium reagents, or Grignard reagents, presents a powerful and widely used alternative for the synthesis of organozinc compounds. harvard.edu The direct insertion of magnesium metal into the carbon-halogen bond of an aryl halide is a classic method for forming a Grignard reagent. orgsyn.org In the context of this compound, this would involve reacting 1-bromo-3-(hexylthio)benzene with magnesium turnings in an ethereal solvent like tetrahydrofuran (THF). orgsyn.orgbeilstein-journals.org The resulting Grignard reagent, 3-n-Hexylthiophenylmagnesium bromide, can then be transmetalated with a zinc halide (e.g., ZnBr₂) to yield the desired organozinc compound.
The reactivity of the Grignard formation can be enhanced by the presence of lithium chloride (LiCl), which helps to break down the passivating layer on the magnesium surface and solubilize the resulting organomagnesium species. nih.govclockss.org This "turbo-Grignard" reagent, iPrMgCl·LiCl, is particularly effective for bromine-magnesium exchange reactions on functionalized aryl bromides. nih.gov A Barbier-type reaction, where the aryl bromide is treated with magnesium turnings in the presence of zinc chloride and LiCl, offers a one-pot approach to the aryl zinc reagent. beilstein-journals.org This method is advantageous as the reactive arylmagnesium species is immediately trapped by the zinc salt, preventing undesired side reactions. beilstein-journals.org
| Reagent System | Precursor | Key Features |
| n-BuLi then ZnBr₂ | 1-bromo-3-(hexylthio)benzene | Direct lithium-halogen exchange followed by transmetalation. |
| i-PrMgCl/n-BuLi then ZnBr₂ | 1-bromo-3-(hexylthio)benzene | Solves intermolecular quenching issues. nih.govmdpi.com |
| Mg then ZnBr₂ | 1-bromo-3-(hexylthio)benzene | Classic Grignard formation followed by transmetalation. |
| Mg, ZnCl₂, LiCl | 1-bromo-3-(hexylthio)benzene | Barbier-type one-pot synthesis. beilstein-journals.org |
| iPrMgCl·LiCl then ZnBr₂ | 1-bromo-3-(hexylthio)benzene | "Turbo-Grignard" for efficient Br-Mg exchange. nih.gov |
Flow Chemistry Approaches for Enhanced Synthesis Scalability
For larger scale production of this compound, flow chemistry presents a significant advantage over traditional batch synthesis. Continuous-flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved reproducibility and safety. nih.gov The synthesis of poly(3-hexylthiophene) (P3HT), a polymer derived from a related monomer, has been successfully demonstrated in a continuous-flow reactor, highlighting the potential for this technology in the production of thiophene-based materials. nih.gov This approach allows for straightforward scalability by simply extending the operation time of the reactor, making it an attractive option for industrial applications requiring significant quantities of the organozinc reagent. nih.gov
Strategies for Functional Group Tolerance during Synthesis
A key challenge in organometallic synthesis is the tolerance of various functional groups present in the starting materials and products. The synthesis of this compound is no exception, and careful consideration of the reaction conditions is necessary to avoid undesired side reactions.
Compatibility with Electron-Withdrawing Groups and Heterocyclic Moieties
Organozinc reagents are known for their excellent functional group tolerance compared to their more reactive organolithium and Grignard counterparts. beilstein-journals.orgsigmaaldrich.com This allows for the presence of various functional groups, including esters, nitriles, and amides, in the starting materials. sigmaaldrich.com The synthesis of functionalized aryl zinc reagents has been shown to be compatible with electron-withdrawing groups like cyano (-CN) and ester (-COOEt) groups. mdpi.com
Furthermore, the synthesis of organozinc reagents from heterocyclic precursors, including those containing sulfur and nitrogen, has been successfully demonstrated. beilstein-journals.orgnih.gov For instance, thiophene-containing zinc reagents have been coupled in good yield, indicating the compatibility of the thiophene moiety with the reaction conditions. nih.gov This is particularly relevant for the synthesis of this compound, as the thiophene ring is a core component of the molecule. The use of Lewis acids can sometimes facilitate reactions involving basic heteroaromatic reagents by preventing catalyst deactivation. nih.gov
| Functional Group | Compatibility with Organozinc Synthesis |
| Ester (-COOR) | Tolerated sigmaaldrich.com |
| Nitrile (-CN) | Tolerated sigmaaldrich.commdpi.com |
| Amide (-CONR₂) | Tolerated sigmaaldrich.com |
| Thiophene | Tolerated nih.gov |
| Pyridine | Can be challenging, may require Lewis acids nih.gov |
Challenges with Protic Solvents and Strong Lewis Acids
Despite their general tolerance, the synthesis of organozinc reagents is highly sensitive to the presence of protic solvents. Protic functional groups such as alcohols (-OH) and primary or secondary amines (-NH₂, -NHR) will readily quench the organometallic species. Therefore, anhydrous reaction conditions are essential for a successful synthesis. While a combination of i-PrMgCl and n-BuLi can be used for bromo-metal exchange on substrates with acidic protons, this requires careful stoichiometry and control of reaction conditions. nih.govmdpi.com
Strong Lewis acids can also present challenges. While they can be used to activate certain reactions, they can also lead to undesired side reactions or decomposition of the organozinc reagent. nih.gov The interaction of Lewis acids with heteroatoms in the substrate or product needs to be carefully considered to avoid catalyst deactivation or complex formation that could hinder the desired transformation. nih.gov
Reaction Mechanisms and Reactivity Profiles of 3 N Hexylthiophenylzinc Bromide
Fundamental Mechanistic Pathways in Cross-Coupling Reactions
Cross-coupling reactions involving 3-n-Hexylthiophenylzinc bromide, such as the Negishi coupling, proceed through a catalytic cycle that primarily involves three key steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.orgcsbsju.edu These reactions are typically catalyzed by palladium(0) or nickel(0) complexes. wikipedia.org
Oxidative Addition Dynamics in Palladium- and Nickel-Catalyzed Processes
The catalytic cycle is initiated by the oxidative addition of an organic halide (Ar-X) to a low-valent metal center, typically Pd(0) or Ni(0). csbsju.edu This step involves the cleavage of the carbon-halogen bond and the formation of a new organometallic complex where the metal is oxidized from the 0 to the +2 oxidation state. uvic.ca The rate of oxidative addition is highly dependent on the nature of the halide, the metal catalyst, and the steric and electronic properties of the ligands on the metal. uvic.canih.gov
For palladium-catalyzed reactions, the reactivity of the aryl halide decreases in the order I > Br > Cl > F. uvic.ca Nickel catalysts, being more reactive, can activate a broader range of electrophiles, including aryl chlorides and even some fluorides, which are often challenging for palladium. youtube.com The mechanism of oxidative addition can vary, with palladium typically favoring a concerted two-electron pathway. nih.gov In contrast, nickel can proceed through either a concerted mechanism or a one-electron radical pathway, especially with less reactive aryl halides. nih.gov
Table 1: Relative Reactivity of Aryl Halides in Oxidative Addition
| Catalyst | Aryl Iodide | Aryl Bromide | Aryl Chloride | Aryl Fluoride |
| Palladium | High | Moderate | Low | Very Low |
| Nickel | Very High | High | Moderate | Low |
This table provides a generalized comparison of reactivity.
Transmetalation Kinetics and Stereochemical Implications
Following oxidative addition, the 3-n-hexylthiophenyl group is transferred from the zinc bromide moiety to the palladium(II) or nickel(II) center in a process called transmetalation. rsc.orgacs.org This step is often the rate-limiting step in the catalytic cycle. rsc.org The kinetics of transmetalation are influenced by the nature of the organozinc reagent, the ligands on the metal catalyst, and the solvent.
The generally accepted mechanism for transmetalation involves the formation of a bridged intermediate between the two metal centers. In the context of Negishi coupling, the reaction of the arylpalladium(II) halide complex with the organozinc reagent leads to the formation of a diarylpalladium(II) complex and a zinc halide salt. wikipedia.org
From a stereochemical standpoint, transmetalation involving organoboron reagents has been shown to proceed with retention of configuration at the migrating carbon center. acs.orgfigshare.comnih.gov While less studied for organozinc reagents in this specific context, a similar retention of stereochemistry is generally anticipated.
Reductive Elimination in Carbon-Carbon Bond Formation
The final step of the catalytic cycle is reductive elimination, where the two organic groups on the palladium(II) or nickel(II) center couple to form the new carbon-carbon bond, and the metal catalyst is regenerated in its low-valent state (Pd(0) or Ni(0)). acs.orgnih.govacs.org This step is generally fast and irreversible. youtube.com
For reductive elimination to occur, the two organic ligands typically need to be in a cis orientation on the metal center. youtube.com The rate of reductive elimination is influenced by the electronic nature of the coupling partners. Electron-donating groups on the aryl ligands can accelerate the reductive elimination from arylpalladium(II) cyanide complexes, a trend that can be influenced by the specific ligands and coupling partners in other systems. acs.orgnih.gov In some nickel-catalyzed systems, particularly those involving radicals, an outer-sphere reductive elimination from a Ni(III) intermediate has been proposed. nih.gov
Role of the Zinc Moiety as a Lewis Acid in Catalysis
The zinc bromide portion of the this compound reagent is not merely a spectator ion. Zinc(II) species are known to act as Lewis acids. anr.frlibretexts.orgoup.com This Lewis acidity can play a significant role in the catalytic cycle. rsc.org
The zinc halide generated during transmetalation can interact with the ligands on the palladium or nickel catalyst, potentially influencing the rate and selectivity of the reaction. springernature.com In some cases, Lewis acidic additives are intentionally added to cross-coupling reactions to enhance catalyst performance by facilitating transmetalation or reductive elimination. rsc.org The coordination of the zinc halide to a heteroatom on a ligand or the substrate can alter the electronic properties of the species involved, thereby modulating the reactivity.
Regioselectivity and Stereoselectivity in Organozinc-Mediated Reactions
The selective formation of one constitutional isomer or stereoisomer over others is a critical aspect of modern organic synthesis. In reactions involving this compound, both regioselectivity and stereoselectivity are important considerations.
Factors Influencing Regioselective Carbon-Carbon Bond Formation
Regioselectivity in cross-coupling reactions refers to the preferential formation of a bond at a specific position when multiple reaction sites are available on one of the coupling partners. When coupling this compound with a substrate containing multiple leaving groups, the inherent reactivity differences of those groups play a primary role. For instance, an aryl iodide will react preferentially over an aryl bromide or chloride. uvic.ca
Beyond the leaving group, the electronic and steric properties of the substrate are major determinants of regioselectivity. rsc.org In cases where an aromatic ring has multiple, similar leaving groups, the site of oxidative addition can be directed by other substituents on the ring. Electron-withdrawing groups can activate a nearby C-X bond, while bulky groups can sterically hinder attack at adjacent positions, directing the catalyst to less encumbered sites. preprints.org
For the this compound itself, the position of the zinc bromide moiety on the thiophene (B33073) ring dictates where the new carbon-carbon bond will form. The synthesis of the organozinc reagent is therefore key to controlling the regiochemical outcome of the subsequent coupling reaction. Directed metalation techniques are often employed to ensure the regioselective formation of the initial organometallic species. uni-muenchen.deorganic-chemistry.org
Table 2: Factors Influencing Regioselectivity
| Factor | Influence on Regioselectivity |
| Leaving Group | Preferential reaction at C-I > C-Br > C-Cl > C-F. |
| Electronic Effects | Electron-withdrawing groups can activate specific C-X bonds. |
| Steric Hindrance | The catalyst will preferentially react at less sterically hindered sites. |
| Directing Groups | Functional groups on the substrate can direct the catalyst to a specific position. |
| Synthesis of Organozinc | The initial placement of the zinc on the aromatic ring determines the coupling site. |
Stereocontrol in Stereospecific Transformations
The utility of organozinc reagents like this compound in stereospecific transformations, particularly in palladium-catalyzed cross-coupling reactions, is well-documented. The Negishi coupling, a reaction that forms carbon-carbon bonds by coupling organozinc compounds with organic halides, is a prime example. wikipedia.org The stereochemical outcome of these reactions is highly dependent on the catalyst system and reaction conditions.
Research has shown that the stereochemistry in standard Negishi couplings can be surprisingly dependent on the ligand attached to the palladium catalyst. nih.gov While it is often assumed that such reactions proceed with retention of configuration, ligand effects can lead to a loss of stereointegrity, even at ambient temperatures. nih.gov For instance, in the coupling of Z-alkenyl halides, the choice of phosphine (B1218219) ligands on the palladium catalyst can significantly influence the E/Z ratio of the product. nih.gov
To counteract this loss of stereocontrol, modified methods have been developed. One effective approach involves the use of PdCl2(PPh3)2 as the catalyst in the presence of tetramethylethylenediamine (TMEDA). This system has been shown to maintain high levels of stereochemical integrity and improve reaction yields. nih.gov Another innovative technique employs micellar technology, where the reaction is carried out in water with a surfactant like PTS. This method facilitates stereoselective sp3-sp2 cross-couplings at room temperature without the prior formation of the organozinc reagent, and has demonstrated excellent retention of olefin geometry. nih.gov
| Catalyst/Additive System | Effect on Stereocontrol | Reference |
| Standard Pd(0) with various phosphine ligands | Variable, potential for loss of stereointegrity | nih.gov |
| PdCl2(PPh3)2 with TMEDA | High retention of stereochemistry, improved yields | nih.gov |
| PdCl2(Amphos)2 with PTS in water | High retention of E- and Z-olefin geometry | nih.gov |
Competitive Reaction Pathways
Minimization of Homocoupling Side Reactions
A common side reaction in cross-coupling reactions involving organometallic reagents is homocoupling, where two molecules of the organozinc reagent react with each other. This process consumes the starting material and complicates the purification of the desired product. The formation of these homocoupling products is often mediated by the palladium catalyst. researchgate.net
Several strategies have been developed to minimize these unwanted side reactions. One approach involves the addition of a mild reducing agent, such as potassium formate, to the reaction mixture. This can help to minimize the concentration of free Pd(II) species that are thought to promote homocoupling. researchgate.net Another effective technique is to sparge the reaction vessel with nitrogen before introducing the catalyst to remove any oxygen, which can also contribute to the formation of homocoupling byproducts. researchgate.net
The choice of catalyst and reaction conditions also plays a crucial role. For instance, in nickel-catalyzed homocoupling reactions, the presence of zinc chloride (ZnCl2) can have a complex, antagonistic effect that can either accelerate or inhibit the reaction depending on its concentration relative to other species. acs.org In some cases, using a heterogeneous catalyst like palladium on carbon (Pd/C) or palladium black can simplify the removal of the catalyst and minimize homocoupling. researchgate.net
| Strategy | Mechanism of Action | Reference |
| Addition of potassium formate | Reduces Pd(II) concentration | researchgate.net |
| Nitrogen sparging | Removes oxygen from the reaction mixture | researchgate.net |
| Use of heterogeneous catalysts | Facilitates catalyst removal and can reduce side reactions | researchgate.net |
Suppression of Beta-Hydride Elimination in Polymerization
In the context of producing conjugated polymers like poly(3-hexylthiophene) (P3HT), beta-hydride elimination represents a significant chain-termination pathway that can limit the molecular weight of the resulting polymer. nih.gov This is particularly relevant in methods like Kumada catalyst-transfer polycondensation (KCTP), which proceeds through a chain-growth mechanism. nih.gov
KCTP is a powerful method for creating well-defined conjugated polymers. nih.gov The mechanism involves an oxidative addition of the monomer to a nickel or palladium catalyst, followed by transmetalation with a Grignard reagent (or in related processes, an organozinc reagent), and then reductive elimination to form a new carbon-carbon bond. researchgate.net The catalyst then "walks" along the polymer chain to the next monomer unit. researchgate.net
Beta-hydride elimination can occur from the growing polymer chain, where a hydrogen atom from the beta-position of the alkyl side chain is transferred to the metal center, leading to the formation of a metal-hydride species and a polymer with a terminal double bond. This process effectively terminates the polymerization. The propensity for beta-hydride elimination can be influenced by the choice of catalyst, ligands, and reaction temperature. The use of bulky ligands on the metal center can sterically hinder the formation of the syn-coplanar arrangement required for beta-hydride elimination to occur. Additionally, conducting the polymerization at lower temperatures can help to suppress this unwanted side reaction.
Electronic and Steric Effects on Reactivity
Impact of the Hexyl Side Chain on Organozinc Stability and Reactivity
The n-hexyl side chain on the thiophene ring of this compound exerts a significant influence on the reagent's stability and reactivity through a combination of steric and electronic effects.
From a steric perspective, the hexyl group increases the bulkiness of the organozinc reagent. numberanalytics.com This steric hindrance can affect the rate and outcome of its reactions. For example, it can influence the approach of the reagent to the catalytic center in a cross-coupling reaction, potentially affecting the efficiency of the transmetalation step. numberanalytics.commasterorganicchemistry.com However, the flexibility of the hexyl chain may mitigate some of these steric clashes compared to more rigid, bulky groups.
The alkyl chain also has an electronic effect. Alkyl groups are generally considered to be weakly electron-donating through an inductive effect. This can slightly increase the electron density on the thiophene ring, which in turn can influence the nucleophilicity of the carbon-zinc bond. Furthermore, the presence of the hexyl group enhances the solubility of the organozinc reagent and the resulting polymer, poly(3-hexylthiophene), in organic solvents, which is a crucial practical consideration for its use in solution-processable applications like organic electronics. nih.gov
| Effect of Hexyl Chain | Description | Reference |
| Steric Hindrance | The bulk of the hexyl group can influence reaction rates and selectivity. | numberanalytics.com |
| Solubility | Increases the solubility of the reagent and derived polymers in organic solvents. | nih.gov |
| Electronic Effect | Weakly electron-donating, which can modulate the reactivity of the organozinc. | acs.org |
Influence of the Thiophene Ring's Electronic Nature on Nucleophilicity
The thiophene ring is an electron-rich heteroaromatic system due to the presence of the sulfur atom, which can donate its lone pair of electrons into the pi-system of the ring. mdpi.comnih.gov This inherent electronic nature has a profound impact on the nucleophilicity of this compound.
The electron-rich character of the thiophene ring increases the electron density at the carbon atom bonded to the zinc atom. This enhanced electron density makes the carbon atom more nucleophilic, thereby increasing its reactivity towards electrophiles in reactions such as Negishi cross-coupling. wikipedia.org The position of the substituent on the thiophene ring also matters; for instance, the electron density at the 2- and 3-positions of the thiophene ring are slightly different, which can lead to differences in reactivity. mdpi.com
In cross-coupling reactions, the electronic nature of the thiophene ring can also influence the rate-determining step. For example, in Suzuki cross-coupling reactions, aryl boronic acids with electron-donating groups on the aromatic ring tend to give better yields than those with electron-withdrawing groups, which is consistent with the idea that a more electron-rich nucleophile is more reactive. mdpi.com This principle also applies to organozinc reagents, where the electron-rich thiophene ring enhances the nucleophilic character of the reagent.
Applications of 3 N Hexylthiophenylzinc Bromide in Organic Synthesis
Negishi Cross-Coupling Reactions
The Negishi cross-coupling reaction, a palladium- or nickel-catalyzed reaction between an organozinc compound and an organic halide or triflate, is a cornerstone of modern organic synthesis for its broad scope and functional group tolerance. wikipedia.orgorganic-chemistry.org 3-n-Hexylthiophenylzinc bromide is an effective coupling partner in these transformations.
The synthesis of biaryl compounds, which are structures containing two directly linked aromatic rings, is a significant application of this compound. The Negishi reaction provides a direct method for creating these linkages by coupling the organozinc reagent with various aryl and heteroaryl halides. organic-chemistry.org This method is advantageous for its ability to form unsymmetrical biaryls in good yields. organic-chemistry.org
The reaction's versatility extends to a wide array of aryl halides (iodides, bromides, and chlorides) and heteroaryl halides. wikipedia.orgorganic-chemistry.org The choice of catalyst and ligands is crucial for achieving high yields and selectivity, especially with less reactive aryl chlorides or sterically hindered substrates. organic-chemistry.orgpitt.edu Palladium catalysts are generally preferred for their higher chemical yields and broader functional group tolerance. wikipedia.org
Table 1: Examples of Negishi Cross-Coupling for Biaryl Synthesis
| Aryl/Heteroaryl Halide | Catalyst System | Product | Reference |
|---|---|---|---|
| Aryl Bromide | Pd(P(t-Bu)3)2 | Unsymmetrical Biaryl | organic-chemistry.org |
| Aryl Chloride | Pd(P(t-Bu)3)2 | Unsymmetrical Biaryl | organic-chemistry.org |
| Heteroaryl Bromide | Pd-PEPPSI-IPent | Heterobiaryl | rsc.org |
This table is illustrative and specific yields would be dependent on the exact substrates and reaction conditions.
Beyond biaryl synthesis, this compound is employed in the formation of carbon-carbon bonds between sp2-hybridized aryl carbons and sp2-hybridized alkenyl or sp3-hybridized alkyl carbons. wikipedia.org These reactions are critical for constructing more complex molecular scaffolds.
The coupling with alkenyl halides proceeds with retention of the olefin geometry, which is a significant advantage for stereoselective synthesis. nih.gov However, the stereochemical outcome can be highly dependent on the choice of ligand. organic-chemistry.org
The formation of alkyl-aryl bonds via Negishi coupling is a powerful tool for introducing alkyl chains to aromatic rings. nih.gov This transformation can be challenging due to competing β-hydride elimination, especially with secondary alkylzinc reagents. nih.gov The development of specialized catalyst systems has been instrumental in overcoming this limitation. nih.govorganic-chemistry.org
Table 2: Formation of Alkenyl-Aryl and Alkyl-Aryl Bonds
| Coupling Partner | Catalyst System | Bond Formed | Key Considerations | Reference |
|---|---|---|---|---|
| Alkenyl Halide | PdCl2(Amphos)2/TMEDA | Alkenyl-Aryl | Stereoretention of olefin geometry | nih.gov |
| Alkyl Bromide | Pd/N-heterocyclic carbene | Alkyl-Aryl | Effective for unactivated alkyl bromides at room temperature | nih.gov |
The success of Negishi couplings involving this compound is highly dependent on the catalyst system, which includes the metal center (typically palladium or nickel) and the associated ligands. wikipedia.org Ligands play a critical role in stabilizing the metal catalyst, facilitating the elementary steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination), and influencing the selectivity of the reaction. organic-chemistry.org
For challenging couplings, such as those involving less reactive aryl chlorides or secondary alkyl halides, the development of sophisticated ligands has been a key area of research. nih.govorganic-chemistry.org Bulky, electron-rich phosphine (B1218219) ligands, such as biaryldialkylphosphines (e.g., CPhos), and N-heterocyclic carbenes (NHCs) have proven to be particularly effective. nih.govnih.govorganic-chemistry.org These ligands can promote the desired reductive elimination over competing side reactions like β-hydride elimination. nih.gov The steric and electronic properties of the ligand can be fine-tuned to optimize the reaction for specific substrates. nih.gov
Table 3: Common Catalyst Systems and Ligand Effects
| Catalyst/Ligand | Application | Effect | Reference |
|---|---|---|---|
| Pd(P(t-Bu)3)2 | Aryl/Vinyl Chlorides | First general method for these substrates | organic-chemistry.org |
| CPhos | Secondary Alkylzinc Halides | Suppresses β-hydride elimination, high selectivity for branched products | nih.govorganic-chemistry.org |
| N-Heterocyclic Carbenes (NHCs) | Unactivated Alkyl Bromides | High yields at room temperature, bulky NHCs are effective | nih.gov |
| Pd–PEPPSI–IPent | Secondary Alkylzinc Halides | Reduces isomeric byproducts | rsc.org |
Related Cross-Coupling Methodologies
While the Negishi coupling is the primary application for this compound, its utility can be compared to and integrated with other cross-coupling methodologies.
The Suzuki-Miyaura coupling is another powerful palladium-catalyzed reaction that couples an organoboron compound with an organic halide. nih.gov While this compound is not directly used in Suzuki-Miyaura reactions, the methodologies are often compared due to their similar applications in C-C bond formation. wikipedia.org The choice between Negishi and Suzuki-Miyaura often depends on the availability of the starting materials, functional group tolerance, and the specific bond being formed. nih.gov
In some instances, a two-step process involving the conversion of an organozinc reagent to an organoboron species, or vice versa, could be envisioned to take advantage of the specific benefits of each reaction. However, the direct use of the organozinc reagent in a Negishi protocol is generally more atom-economical. The development of B-alkyl Suzuki-Miyaura reactions has expanded the scope of this methodology to include the formation of alkyl-aryl bonds, providing an alternative to the Negishi coupling for such transformations. nih.govclockss.org
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all the reactants, are highly efficient strategies in organic synthesis. nih.gov Organozinc reagents like this compound can be integrated into MCR sequences. beilstein-journals.orgnih.gov
For instance, an organozinc reagent can act as the nucleophile in a Mannich-type three-component reaction, reacting with an imine (formed in situ from an aldehyde and an amine) to generate complex α-branched amines. beilstein-journals.orgnih.gov The use of organozinc bromides in such reactions has been shown to be effective, with the presence of lithium chloride often being crucial for the efficiency of the coupling. beilstein-journals.orgnih.gov This approach allows for the rapid construction of molecular complexity from simple starting materials. mdpi.com
Functionalization of Thiophene (B33073) and Other Heterocyclic Scaffolds
The strategic functionalization of thiophene and other heterocyclic scaffolds is a cornerstone of modern organic synthesis, enabling the construction of complex molecules with tailored electronic and steric properties. Organozinc reagents, such as this compound, have emerged as valuable tools in this endeavor. Their utility stems from a balance of reactivity and functional group tolerance, allowing for the precise introduction of the 3-n-hexylthiophenyl moiety onto a variety of core structures. This section explores the application of this compound in the targeted modification of heterocyclic systems.
The reactivity of organozinc compounds makes them suitable for a range of cross-coupling reactions. youtube.commdpi.com These reactions, often catalyzed by transition metals like palladium or nickel, facilitate the formation of new carbon-carbon bonds. youtube.comwisc.edu The use of organozinc halides is particularly advantageous as they can often be prepared directly from the corresponding organic halide and activated zinc metal. mdpi.com
Introduction of Complex Functional Groups onto Thiophene Rings
This compound serves as a potent nucleophile for the introduction of the 3-n-hexylthiophenyl group onto other thiophene rings, as well as different heterocyclic systems. This is particularly useful in the synthesis of unsymmetrical bi- and polythiophenes, which are of interest for their applications in organic electronics. The n-hexyl group imparts solubility, a crucial feature for the processability of these materials.
The versatility of this reagent is demonstrated in its ability to participate in various cross-coupling reactions. For instance, in a manner analogous to other organozinc reagents, it can be coupled with a range of electrophiles. mdpi.com A key application is the reaction with halogenated thiophenes. For example, the palladium-catalyzed cross-coupling of this compound with a brominated thiophene derivative would yield a bithiophene structure.
The table below illustrates the expected outcomes of cross-coupling reactions between this compound and various aryl halides, based on established methodologies for similar organozinc reagents.
| Electrophile | Catalyst | Product | Significance |
| 2-Bromothiophene | Pd(PPh₃)₄ | 3-(2-Thienyl)-n-hexylthiophene | Formation of a core bithiophene structure |
| 4-Bromoanisole | Ni(acac)₂ | 3-(4-Methoxyphenyl)-n-hexylthiophene | Introduction of an electron-donating group |
| 4-Bromobenzonitrile | Pd₂(dba)₃ / Ligand | 4-(3-n-Hexylthienyl)benzonitrile | Incorporation of an electron-withdrawing group |
| 2,5-Dibromo-3-alkylthiophene | Pd(PPh₃)₄ | 2-Bromo-5-(3-n-hexylthienyl)-3-alkylthiophene | Selective functionalization for further elaboration |
This table is illustrative and based on the known reactivity of similar organozinc compounds.
Synthesis of Advanced Building Blocks for Molecular Architectures
The products resulting from the functionalization reactions described above are themselves valuable building blocks for the synthesis of more complex molecular architectures. For example, the bithiophene products can be further functionalized at other positions on the thiophene rings. This iterative approach allows for the construction of precisely defined oligomers and polymers with tailored optoelectronic properties.
The introduction of the 3-n-hexylthiophenyl group can significantly influence the properties of the resulting molecule. The hexyl group enhances solubility, while the thiophene unit contributes to the electronic properties. The ability to introduce this specific fragment allows for fine-tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the target material.
The following table provides examples of advanced building blocks that can be synthesized using this compound and their potential applications.
| Building Block | Synthesis | Potential Application |
| Unsymmetrical Bithiophenes | Cross-coupling with a different substituted bromothiophene | Organic Field-Effect Transistors (OFETs) |
| Aryl-Thiophene Systems | Cross-coupling with functionalized aryl halides | Organic Photovoltaics (OPVs) |
| Heteroaryl-Thiophene Conjugates | Cross-coupling with other brominated heterocycles (e.g., pyridine, thiazole) | Emissive materials for Organic Light-Emitting Diodes (OLEDs) |
The potential applications are based on the known utility of similar molecular structures.
Applications in Polymer Chemistry and Advanced Materials Science
Synthesis of Conjugated Polymers via Organometallic Polycondensation
Organometallic polycondensation reactions are a cornerstone of conjugated polymer synthesis. These methods utilize organometallic monomers, such as 3-n-HexylthiophenylZinc bromide, in conjunction with transition metal catalysts to achieve controlled polymer growth.
Kumada Catalyst-Transfer Polycondensation (KCTP) is a powerful chain-growth polymerization technique that has been extensively studied for the synthesis of regioregular poly(3-hexylthiophene) (P3HT). researchgate.net This method allows for the production of P3HT with well-defined molecular weights and low dispersity, making it a benchmark system for developing new KCTP reaction conditions and catalysts. researchgate.net The process often utilizes nickel catalysts, such as Ni(dppp)Cl₂ or Ni(dppe)Cl₂, to facilitate the polymerization. researchgate.net
A key advantage of KCTP is the ability to control the molecular weight and polydispersity index (PDI) of the resulting P3HT. The molecular weight can be controlled by adjusting the ratio of monomer to catalyst. rsc.org Research has shown that a linear relationship exists between the number-average molecular weight (Mn) and the [monomer]/[Ni] ratio, confirming the controlled nature of the polymerization. rsc.org This control allows for the synthesis of P3HT with Mn values reaching up to 91.1 kDa. rsc.org The use of specific catalysts, like the moderately hindered Ni(acac)₂/L2, has proven to be more effective than the traditional Ni(acac)₂/dppp, enabling well-controlled polymerization with catalyst loadings as low as ≥0.5 mol%. rsc.org This level of control is crucial for producing P3HT with reproducible optoelectronic properties for industrial applications. ru.nl
Table 1: Influence of Catalyst on P3HT Molecular Weight and Polydispersity
| Catalyst System | Catalyst Loading (mol%) | Resulting Mn (kDa) | PDI |
| Ni(acac)₂/dppp | ≥1 | Controlled | Low |
| Ni(acac)₂/L1 | ≥1 | Controlled | Low |
| Ni(acac)₂/L2 | ≥0.5 | Up to 91.1 | Low |
| Ni(acac)₂/L3 | - | Low | Large |
Data sourced from studies on Kumada catalyst-transfer polycondensation. rsc.org
The chain-growth mechanism of KCTP involves the migration of the nickel catalyst along the growing polymer chain. researchgate.net The polymerization proceeds through an oxidative addition of the carbon-halogen bond of the monomer to the Ni(0) catalyst, followed by reductive elimination to form a new C-C bond. researchgate.net The catalyst then "walks" along the polymer chain to the terminal carbon-halogen bond for the next monomer addition. researchgate.net This catalyst transfer process is key to achieving high regioregularity, which refers to the specific orientation of the hexyl side chains on the thiophene (B33073) rings. researchgate.netrsc.org High regioregularity is essential for the polymer chains to pack efficiently in the solid state, which in turn enhances charge carrier mobility. uni-bayreuth.deresearchgate.net Studies have shown that the use of external initiators can improve the chain-growth character of the polymerization by preventing unwanted side reactions. researchgate.net
While KCTP is a prominent method, Negishi-based polymerization also utilizes organozinc monomers like this compound for the synthesis of π-conjugated systems. This method offers an alternative route to producing these valuable materials. A facile and reliable protocol for preparing the necessary monomer, 2-bromo-3-hexylthien-5-ylzinc bromide, has been developed using readily available zinc dust under mild conditions. researchgate.net This avoids the need for preparing highly active zinc or performing transmetallation steps, making the process more practical. researchgate.net The subsequent polymerization in the presence of a nickel catalyst successfully yields the desired regioregular P3HT. researchgate.net
A significant challenge in many controlled polymerization techniques is their sensitivity to oxygen, which can deactivate the catalyst and inhibit the reaction. nih.gov Research efforts have been directed towards developing air-tolerant polymerization protocols. One approach involves the continuous regeneration of the oxidized catalyst with a reducing agent. nih.gov For instance, in Atom Transfer Radical Polymerization (ATRP), a related controlled polymerization technique, using a combination of a Cu(II) catalyst and a zero-valent copper reducing agent has shown remarkable oxygen tolerance, allowing for polymerizations to be conducted without prior deoxygenation while still achieving narrow polymer dispersities. nih.gov The development of similar air-tolerant systems for the polymerization of this compound would represent a significant advancement, reducing the cost and complexity of producing conjugated polymers on an industrial scale.
Kumada Catalyst-Transfer Polycondensation (KCTP) for Regioregular Poly(3-hexylthiophene) (P3HT)
Fabrication of Electronic Materials
The well-defined P3HT synthesized from this compound is a cornerstone material for a range of electronic devices. researchgate.net Its semiconducting properties make it suitable for use in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). researchgate.netnih.gov The ability to control the molecular weight and regioregularity of P3HT is critical for optimizing the performance of these devices. For instance, higher molecular weight and regioregularity generally lead to improved charge carrier mobility in OFETs due to more ordered molecular packing. uni-bayreuth.denih.gov In recent years, P3HT has also found increasing application as a hole transport layer material in perovskite solar cells, contributing to power conversion efficiencies exceeding 23%.
Utilization in Organic Semiconductors and Conductive Polymers
This compound is a primary precursor in the synthesis of regioregular poly(3-hexylthiophene) (P3HT), a benchmark material in the field of organic semiconductors. The use of this organozinc reagent in Kumada catalyst-transfer polycondensation (KCTP) allows for a controlled, chain-growth polymerization mechanism. This control is crucial for achieving the high regioregularity (head-to-tail coupling) of the resulting polymer chains, which is a key determinant of the material's electronic properties.
The regioregular structure of P3HT synthesized from this compound facilitates strong π-π stacking interactions between adjacent polymer chains. This intermolecular ordering creates efficient pathways for charge transport, leading to high charge carrier mobilities. The electrical conductivity of these polymers can be further enhanced through doping, making them suitable for a variety of applications requiring conductive organic materials. Research has shown that the choice of the organometallic precursor, such as this compound, directly influences the molecular weight, polydispersity, and ultimately the performance of the resulting organic semiconductor.
Integration into Polymer Light-Emitting Diodes (PLEDs) and Organic Field-Effect Transistors (OFETs)
The superior semiconducting properties of polymers derived from this compound make them highly suitable for use in organic electronic devices. In Organic Field-Effect Transistors (OFETs), P3HT acts as the active channel material, where its high charge carrier mobility enables efficient modulation of the drain current by the gate voltage. nih.govnih.gov The performance of OFETs is directly linked to the quality of the semiconductor layer, and the use of this compound in the synthesis of P3HT allows for the production of materials with the necessary purity, regioregularity, and processability for high-performance devices. nih.govrsc.org
In the realm of Polymer Light-Emitting Diodes (PLEDs), polymers synthesized from this compound can function as the emissive layer. The electroluminescent properties of these materials, including the color and efficiency of light emission, are influenced by the polymer's electronic structure and morphology. While P3HT itself has been used in PLEDs, often in combination with other materials, the ability to create well-defined polymer architectures through the use of this organozinc monomer is crucial for optimizing device performance. The controlled polymerization afforded by this compound allows for the fine-tuning of the polymer's properties to meet the specific requirements of PLED applications.
Contribution to Organic Photovoltaics (OPVs)
Perhaps one of the most significant applications of this compound is in the field of Organic Photovoltaics (OPVs). P3HT, synthesized from this monomer, is a widely used electron donor material in bulk heterojunction (BHJ) solar cells. In a typical BHJ device, P3HT is blended with an electron acceptor material, such as a fullerene derivative, to create a photoactive layer. The efficiency of these devices is highly dependent on the morphology of this blend, which in turn is influenced by the properties of the P3HT.
Copolymerization Strategies
The versatility of this compound extends beyond the synthesis of homopolymers. It is also a valuable monomer in copolymerization reactions, allowing for the creation of materials with tailored properties.
Tuning Reactivity Ratios in Conjugated Copolymer Synthesis
In copolymerization, the reactivity ratios of the comonomers determine the sequence distribution of the resulting polymer chain. While direct reactivity ratio data for this compound is not extensively reported, studies on closely related thiophene monomers provide valuable insights. For instance, the copolymerization of 3-hexylthiophene (B156222) (3HT) with 3-(6-bromo)hexylthiophene (3BrHT) in a Kumada catalyst-transfer polycondensation has been investigated.
The reactivity ratios for this system were found to be close to unity, suggesting a tendency towards the formation of random copolymers. This indicates that the electronic and steric effects of the hexyl and bromohexyl side chains are similar enough to not significantly favor the incorporation of one monomer over the other. It is reasonable to infer that the reactivity of this compound in copolymerizations with other thiophene-based monomers can be similarly tuned by the choice of the comonomer's side chain. This allows for the synthesis of copolymers with a range of microstructures, from random to alternating, which in turn influences their optoelectronic and physical properties.
Table 1: Reactivity Ratios for the Copolymerization of 3-Hexylthiophene (M1) with 3-(6-bromo)hexylthiophene (M2)
| r1 (3HT) | r2 (3BrHT) | r1 * r2 | Copolymer Type |
| ~1 | ~1 | ~1 | Random |
Data inferred from studies on analogous systems.
Gradient Copolymer Architectures through Organometallic Functions
The controlled, chain-growth nature of polymerizations involving this compound also opens up the possibility of creating more complex polymer architectures, such as gradient copolymers. In a gradient copolymer, the composition of the monomer units changes gradually along the polymer chain. This can be achieved in a semi-batch process where the feed composition of the comonomers is varied over time.
The use of organozinc-functionalized thiophenes, like this compound, is particularly amenable to such techniques. For example, by starting with a certain ratio of this compound and a different thiophene comonomer and then continuously adding one of the monomers, a gradient in the copolymer composition can be achieved. This approach allows for the creation of materials with unique properties that are distinct from both random and block copolymers. Gradient copolymers can exhibit a broad range of thermal transitions and can act as compatibilizers in polymer blends, which is a valuable attribute for optimizing the morphology of the active layer in organic electronic devices. The ability to form gradient copolymers using this compound provides another powerful tool for the rational design of advanced polymeric materials.
Advanced Spectroscopic and Computational Investigations
Elucidation of Molecular Structure and Coordination Geometry
The precise structure of 3-n-HexylthiophenylZinc bromide in solution is a dynamic equilibrium influenced by the solvent, concentration, and temperature. Spectroscopic methods are invaluable in defining the predominant species and their coordination environment.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of diamagnetic organozinc compounds like this compound. ¹H and ¹³C NMR provide detailed information about the organic framework, while advanced techniques can shed light on the metal-carbon bond and solution-state aggregation.
¹H NMR spectroscopy is instrumental in confirming the formation of the organozinc reagent and assessing its purity. The chemical shifts of the aromatic protons on the phenyl ring are particularly sensitive to the replacement of the bromine atom with the zinc bromide moiety. Typically, the protons ortho to the zinc-bearing carbon experience a significant downfield shift compared to the starting aryl bromide, a consequence of the electron-withdrawing nature of the zinc center. The protons of the n-hexylthio group would also exhibit characteristic shifts, confirming its integrity during the reagent formation.
Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound in THF-d₈
| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| Aromatic-H (ortho to S) | 7.30 (d) | 138.5 |
| Aromatic-H (ortho to Zn) | 7.65 (d) | 160.2 (C-Zn) |
| Aromatic-H (para to S) | 7.15 (t) | 129.8 |
| Aromatic-H (para to Zn) | 7.20 (t) | 130.5 |
| -S-CH₂- | 2.95 (t) | 35.1 |
| -CH₂- (x4) | 1.70-1.30 (m) | 31.4, 29.1, 28.6, 22.5 |
| -CH₃ | 0.90 (t) | 14.0 |
Note: This data is illustrative and based on general principles of NMR spectroscopy for organozinc compounds.
The purity of the reagent can be assessed by the absence of signals corresponding to the starting 3-bromo-1-(n-hexylthio)benzene and potential byproducts like the corresponding homocoupled biphenyl. The presence of coordinating solvents like THF can be observed in the NMR spectrum and their interaction with the zinc center can sometimes be inferred from changes in chemical shifts.
Raman spectroscopy is a powerful technique for probing the vibrational modes of molecules, including the low-frequency vibrations associated with metal-carbon and metal-halogen bonds. For this compound, a key vibrational mode of interest is the C-Zn stretching frequency. This vibration typically appears in the region of 300-500 cm⁻¹, and its exact position can provide information about the strength of the carbon-zinc bond and the coordination environment of the zinc atom.
Furthermore, Raman spectroscopy can help to distinguish between different species that may exist in solution due to the Schlenk equilibrium:
2 RZnBr ⇌ R₂Zn + ZnBr₂
Each of these species will have a distinct set of vibrational modes. For instance, the symmetric Zn-C stretch in a diorganozinc species (R₂Zn) would be expected at a different frequency compared to the C-Zn stretch in the monoalkyl species (RZnBr).
Table 2: Expected Raman Vibrational Frequencies for Zinc Species in Solution
| Vibrational Mode | Species | Approximate Frequency (cm⁻¹) |
| C-Zn Stretch | RZnBr | 350 - 450 |
| Symmetric Zn-C Stretch | R₂Zn | 450 - 550 |
| Zn-Br Stretch | RZnBr, ZnBr₂ | 150 - 250 |
Note: These are generalized frequency ranges and the exact values for this compound would require experimental determination.
For instance, the addition of a strongly coordinating ligand like TMEDA (N,N,N',N'-tetramethylethylenediamine) can lead to the formation of a stable, crystalline complex. The crystal structure of such a complex would reveal the coordination number of the zinc atom (typically four-coordinate and tetrahedral in such adducts), the Zn-C and Zn-Br bond lengths, and the bond angles around the zinc center. rsc.org This information serves as a valuable model for understanding the likely coordination environment in solution. In the absence of a crystal structure for the specific compound, data from similar structures can provide a reasonable approximation.
Table 3: Illustrative X-ray Diffraction Data for a Hypothetical [3-n-HexylthiophenylZnBr(TMEDA)] Complex
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Coordination Geometry at Zn | Distorted Tetrahedral |
| Zn-C Bond Length | ~2.0 Å |
| Zn-Br Bond Length | ~2.4 Å |
| Zn-N Bond Lengths (TMEDA) | ~2.1 Å |
| C-Zn-Br Angle | ~110° |
Note: This data is hypothetical and based on known structures of similar organozinc-TMEDA complexes.
Spectroscopic Characterization of Organozinc Intermediates
The formation and reactivity of this compound involve various transient intermediates. Spectroscopic techniques, particularly when applied in situ, are crucial for their detection and characterization.
The formation of organozinc reagents from an aryl halide and zinc metal is a heterogeneous reaction that can be monitored in real-time using in situ spectroscopic methods. Techniques like ReactIR (in situ FT-IR) or Raman spectroscopy can follow the disappearance of the starting material (e.g., the C-Br stretching vibration) and the appearance of the C-Zn bond of the product. researchgate.net
The zinc atom in this compound is a Lewis acid, meaning it can accept electron density from Lewis bases (e.g., solvent molecules, ligands). wikipedia.org The strength of this Lewis acidity influences the reagent's solubility, stability, and reactivity.
Spectroscopic methods can be employed to study these interactions. For example, the addition of a Lewis base like DMSO or DMF to a THF solution of the organozinc reagent can be monitored by NMR. nih.gov Changes in the chemical shifts of the organozinc reagent's protons and carbons, as well as those of the added Lewis base, can provide evidence for coordination and give insights into the thermodynamics of the binding event. Computational studies have shown that zinc cations in the gas phase preferentially adopt a tetrahedral coordination sphere with four ligands. rsc.org
Furthermore, the Lewis acidity of the zinc center can be probed by studying its interaction with other Lewis acids. The formation of "ate" complexes, where the zinc center becomes part of an anionic complex, can be influential in the reactivity of the reagent. nih.gov The coordination of Lewis acids can also enhance the reactivity of the organozinc compound in certain catalytic cycles. nih.govrsc.org
Computational Chemistry for Mechanistic Insights and Design
Computational chemistry serves as a virtual laboratory to probe the intricacies of chemical systems that may be challenging to observe experimentally. Through sophisticated calculations, it is possible to gain a deep understanding of the underlying principles that govern the behavior of molecules like this compound, offering insights that are crucial for the rational design of next-generation organic electronic materials.
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) has emerged as a leading computational method for investigating the electronic properties of medium to large-sized molecules, providing a balance between accuracy and computational cost. rsc.org For thiophene (B33073) derivatives, DFT calculations, often employing hybrid functionals like B3LYP, are instrumental in determining various molecular properties. rsc.org
The electronic structure of this compound is fundamentally dictated by the arrangement of its constituent atoms and the distribution of electrons within the molecule. DFT calculations can precisely model key geometric parameters, such as bond lengths and angles, which in turn influence the electronic behavior. For instance, in related 3-phenylthiophene (B186537) derivatives, the C2-S-C5 bond angle within the thiophene ring is a critical indicator of the sulfur atom's hybridization state. rsc.org Similarly, the planarity of the thiophene and any adjacent aromatic rings, influenced by the substituents, directly impacts the extent of π-conjugation, a key factor for charge transport in organic semiconductors. rsc.org
Global reactivity descriptors, derived from DFT calculations, offer quantitative measures of a molecule's chemical behavior. These descriptors provide a framework for predicting how this compound will interact with other chemical species.
| Descriptor | Significance |
| Highest Occupied Molecular Orbital (HOMO) Energy | Indicates the electron-donating ability of the molecule. A higher HOMO energy suggests a greater propensity to donate electrons in a chemical reaction. |
| Lowest Unoccupied Molecular Orbital (LUMO) Energy | Reflects the electron-accepting ability. A lower LUMO energy points to a greater capacity to accept electrons. |
| HOMO-LUMO Gap | A crucial indicator of chemical reactivity and kinetic stability. A smaller gap generally correlates with higher reactivity. |
| Chemical Hardness (η) | Measures the resistance to change in electron distribution. A harder molecule is less reactive. |
| Chemical Potential (μ) | Represents the escaping tendency of electrons from an equilibrium system. |
| Electrophilicity Index (ω) | Quantifies the ability of a molecule to accept electrons. |
This table presents key DFT-derived descriptors used to predict the chemical reactivity of molecules.
By calculating these values for this compound, researchers can anticipate its role in various chemical transformations, such as cross-coupling reactions, which are pivotal in the synthesis of conjugated polymers. The introduction of the n-hexylthio group and the zinc bromide moiety significantly modulates these electronic properties compared to a simple thiophene ring.
Modeling of Reaction Pathways and Transition States
Beyond static electronic properties, computational chemistry allows for the dynamic exploration of reaction mechanisms. This involves mapping out the potential energy surface of a reaction, identifying the most energetically favorable pathways, and characterizing the structure and energy of transition states.
For reactions involving this compound, such as its participation in polymerization or cross-coupling reactions, modeling can elucidate the step-by-step mechanism. This includes the initial activation of the C-Zn bond, the coordination of reactants, and the final bond-forming steps.
The identification of transition states is particularly crucial. A transition state represents the highest energy point along the reaction coordinate and is the bottleneck of the reaction. By analyzing the geometry and energetic barrier of the transition state, chemists can understand the factors that control the reaction rate and selectivity. For example, in a Suzuki coupling reaction, DFT calculations could be used to compare different potential transition state structures to determine the most likely reaction pathway.
These computational models can reveal subtle electronic and steric effects that influence the reaction outcome. The size of the n-hexyl group and the nature of the zinc-metal center in this compound will have a profound impact on the geometry and stability of any associated transition states, thereby dictating the efficiency and success of the synthetic procedure. This predictive capability is invaluable for optimizing reaction conditions and for the rational design of more efficient catalysts and reagents.
Future Research Directions and Emerging Trends
Development of Novel Catalyst Systems for Enhanced Efficiency and Selectivity
The synthesis of organozinc reagents, including 3-n-HexylthiophenylZinc bromide, and their subsequent use in cross-coupling reactions are critically dependent on the catalyst system employed. Future research is poised to focus on the development of novel catalysts that offer improved efficiency, greater selectivity, and broader applicability. A significant trend is the move towards catalysts based on earth-abundant and non-toxic metals, aligning with the principles of green chemistry. These new systems are expected to provide higher catalytic activity under milder reaction conditions, reducing the energy input and environmental impact of synthetic processes.
Furthermore, the development of bifunctional organocatalysts, which can activate both the organozinc reagent and the substrate through non-covalent interactions, presents a promising research direction. These small organic molecules are often less toxic, cheaper, and more robust than their transition metal counterparts. The goal is to design catalysts that can be recovered and reused, further enhancing the sustainability of the synthesis.
Expansion of Substrate Scope and Functional Group Compatibility
A major objective in synthetic chemistry is the ability to construct complex molecules with a wide array of functional groups. For this compound, this translates to expanding the scope of compatible substrates in cross-coupling reactions. Future investigations will likely explore its reactivity with a more diverse range of electrophiles, including those with sensitive functional groups that are incompatible with traditional coupling methods.
The use of data science and machine learning is an emerging trend to guide the analysis of substrate scope. princeton.edunih.gov By creating representative models of chemical space, researchers can predict the success of reactions with new, complex substrates and identify potential limitations. princeton.edu This data-driven approach can accelerate the discovery of new applications for this compound by providing insights into its reactivity profile with a vast array of electronically and sterically diverse molecules. princeton.edunih.govnih.gov
Table 1: Representative Substrate Classes for Future Scope Expansion
| Substrate Class | Potential Application | Key Challenge |
| Complex Aryl Halides | Synthesis of advanced materials and pharmaceuticals | Overcoming steric hindrance and electronic deactivation |
| Heterocyclic Halides | Development of novel organic semiconductors | Ensuring regioselectivity and avoiding side reactions |
| Acyl Halides | Introduction of ketone functionalities | Preventing over-addition and side reactions |
| Alkyl Halides | Formation of C(sp²)-C(sp³) bonds for new polymers | Addressing issues of β-hydride elimination |
Sustainable Synthesis Approaches for Organozinc Reagents
The chemical industry is increasingly focused on developing sustainable manufacturing processes. For organozinc reagents like this compound, this involves exploring greener synthesis routes that minimize waste, reduce the use of hazardous materials, and are more energy-efficient. One promising area is the use of flow chemistry, which allows for precise control over reaction parameters, leading to higher yields and purity. newcastle.edu.au Flow synthesis can also mitigate the hazards associated with exothermic reactions, making the process safer and more scalable. newcastle.edu.au
Another key aspect of sustainable synthesis is the use of more environmentally benign solvents and reagents. Research into the use of N-bromosuccinimide (NBS) as a brominating agent in the synthesis of the precursor to this compound has shown that it can act as an electrophile, refuting earlier theories of it being solely a source of Br₂. newcastle.edu.au This deeper mechanistic understanding can lead to more optimized and sustainable synthetic protocols. newcastle.edu.au Additionally, methods that avoid the use of highly reactive and pyrophoric reagents are being investigated.
Tailoring Polymer Architectures for Next-Generation Electronic Devices
This compound is a critical monomer for the synthesis of regioregular poly(3-hexylthiophene) (P3HT), a benchmark polymer in organic electronics. Future research will heavily focus on tailoring the architecture of P3HT and related polymers to enhance their performance in devices such as organic photovoltaics (OPVs), field-effect transistors (FETs), and sensors. nih.govrsc.org
One avenue of exploration is the post-polymerization functionalization of P3HT. nih.gov This involves introducing various functional groups onto the polymer backbone to fine-tune its electronic and physical properties. nih.govmit.edu For instance, the introduction of azide (B81097) groups allows for "click chemistry" modifications, significantly broadening the range of functionalities that can be appended to the polymer. nih.gov
Another trend is the control of polymer self-assembly into well-defined nanostructures, such as nanofibers. rsc.org The morphology of the polymer film plays a crucial role in charge transport and device efficiency. rsc.org By using mixed-solvent systems and controlling processing conditions, researchers aim to create highly ordered polymer domains that facilitate efficient charge percolation. rsc.orgrsc.org
Table 2: Emerging Strategies for Tailoring Polymer Architectures
| Strategy | Desired Outcome | Target Application |
| Post-polymerization Functionalization | Tunable electronic properties, improved solubility | Advanced OPVs, chemical sensors |
| Controlled Self-Assembly | Enhanced charge mobility, optimized morphology | High-performance FETs, efficient OPVs |
| Synthesis of Block Copolymers | Creation of well-defined donor-acceptor interfaces | Improved bulk heterojunction solar cells |
| Blending with Elastomers | Increased mechanical flexibility and durability | Flexible and stretchable electronics |
Exploration in Biosynthetic Pathways and Bio-Inspired Applications
While the primary application of this compound is in materials science, there is growing interest in exploring its potential in bio-inspired applications. The development of biocompatible and biodegradable electronic materials is a burgeoning field. Future research may investigate the possibility of incorporating thiophene-based units into biocompatible polymer backbones for applications in bioelectronics, such as biosensors and scaffolds for tissue engineering.
Although direct involvement in natural biosynthetic pathways is unlikely for a synthetic organometallic compound, the principles of biocatalysis could inspire new, more sustainable synthetic routes. The use of enzymes or enzyme-mimicking catalysts for the synthesis of the monomer or the polymerization process could offer a highly selective and environmentally friendly alternative to traditional chemical methods. This intersection of synthetic chemistry and biotechnology represents a long-term but potentially transformative research direction.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 3-n-HexylthiophenylZinc bromide, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves organozinc intermediates. A Grignard-like approach may use 3-n-hexylthiophene and zinc bromide (ZnBr₂) in anhydrous tetrahydrofuran (THF). For example, describes a Mannich-like synthesis using alkyl zinc bromides, where controlled temperature (0–5°C) and inert atmospheres (argon/nitrogen) prevent side reactions. Zinc bromide is often prepared via Zn + Br₂ (exothermic) or ZnCO₃ + HBr (safer for lab-scale) . Optimize stoichiometry (e.g., 1:1 molar ratio of thiophene derivative to ZnBr₂) and monitor progress via <sup>1</sup>H NMR for intermediate formation.
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodology : Use FTIR to confirm C-Zn-Br stretching (450–550 cm⁻¹) and thiophene ring vibrations (700–800 cm⁻¹). Raman spectroscopy complements FTIR for Zn-ligand bonding analysis. <sup>13</sup>C NMR detects electronic environments of the hexyl and thiophenyl groups, while inductively coupled plasma mass spectrometry (ICP-MS) quantifies Zn/Br ratios. Cross-validate with elemental analysis (C, H, N, S) to ensure ≥95% purity .
Q. What solvents and reaction media are compatible with this compound?
- Methodology : Anhydrous ethers (THF, diethyl ether) are ideal due to ZnBr₂’s deliquescence and reactivity with protic solvents (). Pre-dry solvents over molecular sieves. For polar reactions, test dimethylformamide (DMF) with caution, as ZnBr₂ may form complexes that alter reactivity. Monitor solubility via UV-Vis spectroscopy (λ ~250–300 nm for thiophene derivatives) .
Advanced Research Questions
Q. How can researchers mitigate hydrolysis and oxidative degradation during synthesis or storage?
- Methodology : Hydrolysis is critical due to ZnBr₂’s hygroscopicity ( ). Use Schlenk lines for air-free handling and store under argon with desiccants (e.g., P₂O₅). Add stabilizers like 2,2,6,6-tetramethylpiperidine (TMP) to scavenge trace H₂O. For long-term storage, prepare as a THF adduct (e.g., ZnBr₂·2THF) to reduce moisture sensitivity .
Q. What strategies resolve contradictions in reported yields for this compound synthesis?
- Methodology : Discrepancies often arise from competing side reactions (e.g., thiophene ring bromination). Use Design of Experiments (DoE) to isolate variables:
- Temperature : Test –20°C vs. 25°C to suppress bromination.
- Catalyst : Compare ammonium acetate ( ) vs. Lewis acids (e.g., BF₃·OEt₂).
- Solvent polarity : THF (low polarity) vs. dichloromethane (moderate polarity).
Analyze by GC-MS or HPLC to quantify side products and optimize pathways .
Q. How does the electronic structure of this compound influence its reactivity in cross-coupling reactions?
- Methodology : Perform density functional theory (DFT) calculations to map electron density on Zn and thiophene sulfur. Experimentally, compare reactivity in Negishi couplings (e.g., with aryl halides) using electrochemical methods (cyclic voltammetry) to assess redox activity. Correlate with X-ray crystallography data (if available) to link structure-activity relationships .
Q. What advanced techniques assess environmental and safety risks of this compound?
- Methodology : Use zebrafish embryo toxicity assays (EC₅₀) to evaluate aquatic toxicity. For workplace safety, quantify airborne Zn/Br particulates via ICP-MS after simulated handling. Refer to protocols in (hexadecyltrimethylammonium bromide SDS) for spill management and PPE guidelines .
Future Research Directions
Q. Can this compound be integrated into next-generation energy storage systems?
- Methodology : Test electrochemical stability in ionic liquids (e.g., [BMIM][PF₆]) for zinc-bromine battery applications. Use impedance spectroscopy to measure ionic conductivity and compare with ZnBr₂ benchmarks. Explore its role in redox-flow batteries by pairing with vanadium or cerium electrolytes .
Q. How can computational modeling accelerate the development of this compound-based catalysts?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
